molecular formula C25H20FN3OS2 B11321155 N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11321155
M. Wt: 461.6 g/mol
InChI Key: KAOHDFPSVKHRLW-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorophenyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of Methylphenyl and Phenylsulfanyl Groups: These groups can be attached through thiol-ene reactions or other suitable coupling reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine core.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrimidine derivatives with reduced functional groups.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • **N-(4-CHLOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • **N-(4-BROMOPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro and bromo analogs

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-6-5-7-18(14-17)16-31-25-27-15-22(32-21-8-3-2-4-9-21)23(29-25)24(30)28-20-12-10-19(26)11-13-20/h2-15H,16H2,1H3,(H,28,30)

InChI Key

KAOHDFPSVKHRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)SC4=CC=CC=C4

Origin of Product

United States

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